molecular formula C12H10ClNO B13053365 2-Chloro-4-(cyclobutanecarbonyl)benzonitrile

2-Chloro-4-(cyclobutanecarbonyl)benzonitrile

Cat. No.: B13053365
M. Wt: 219.66 g/mol
InChI Key: FLBIHVXZZMARMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(cyclobutanecarbonyl)benzonitrile is an organic compound with the molecular formula C12H10ClNO It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 2-position and a cyclobutanecarbonyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(cyclobutanecarbonyl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzonitrile and cyclobutanecarboxylic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., a base such as triethylamine).

    Procedure: The cyclobutanecarboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with 2-chlorobenzonitrile in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(cyclobutanecarbonyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The cyclobutanecarbonyl group can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Various substituted benzonitriles.

    Reduction: Amines.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Chloro-4-(cyclobutanecarbonyl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclobutanecarbonyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzonitrile: A simpler derivative with a chlorine atom at the 4-position and a nitrile group.

    2-Chlorobenzonitrile: Similar structure but lacks the cyclobutanecarbonyl group.

    Cyclobutanecarbonyl derivatives: Compounds with the cyclobutanecarbonyl group but different substituents on the benzene ring.

Uniqueness

2-Chloro-4-(cyclobutanecarbonyl)benzonitrile is unique due to the presence of both the chlorine atom and the cyclobutanecarbonyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

2-chloro-4-(cyclobutanecarbonyl)benzonitrile

InChI

InChI=1S/C12H10ClNO/c13-11-6-9(4-5-10(11)7-14)12(15)8-2-1-3-8/h4-6,8H,1-3H2

InChI Key

FLBIHVXZZMARMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.